
Phenylethyl methoxy mercury neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylethyl methoxy mercury neodecanoate is a chemical compound with the molecular formula C18H28HgO3. It is known for its unique structure, which includes a phenylethyl group, a methoxy group, and a mercury atom bonded to a neodecanoate moiety. This compound is primarily used in research and industrial applications due to its specific chemical properties .
Méthodes De Préparation
The synthesis of phenylethyl methoxy mercury neodecanoate typically involves the reaction of phenylethyl alcohol with methoxy mercury chloride in the presence of a base, followed by the addition of neodecanoic acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Phenylethyl methoxy mercury neodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, typically using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions, using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Phenylethyl methoxy mercury neodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of phenylethyl methoxy mercury neodecanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The mercury atom in the compound can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Phenylethyl methoxy mercury neodecanoate can be compared with other mercury-containing compounds, such as:
- Phenylmercury acetate
- Methylmercury chloride
- Ethylmercury thiosalicylate
These compounds share similarities in their mercury content and potential for enzyme inhibition but differ in their specific structures and reactivity. This compound is unique due to its combination of a phenylethyl group, a methoxy group, and a neodecanoate moiety, which imparts distinct chemical properties and applications .
Propriétés
Formule moléculaire |
C19H31HgO3- |
|---|---|
Poids moléculaire |
508.0 g/mol |
Nom IUPAC |
7,7-dimethyloctanoate;methoxy(2-phenylethyl)mercury |
InChI |
InChI=1S/C10H20O2.C8H9.CH3O.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-8-6-4-3-5-7-8;1-2;/h4-8H2,1-3H3,(H,11,12);3-7H,1-2H2;1H3;/q;;-1;+1/p-1 |
Clé InChI |
MBCWZKROORQVQK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)CCCCCC(=O)[O-].CO[Hg]CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



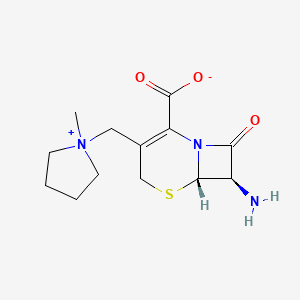
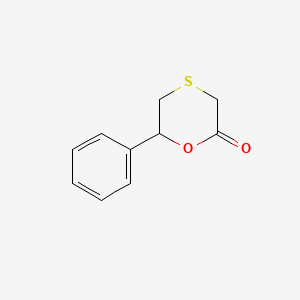

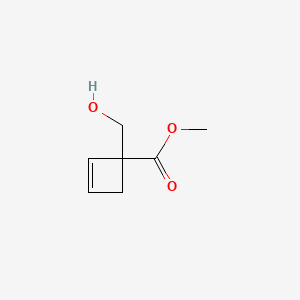
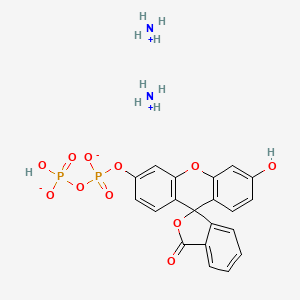
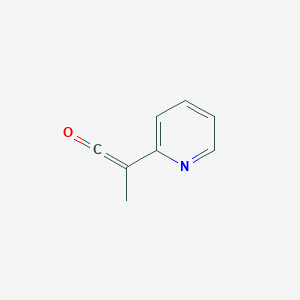

![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
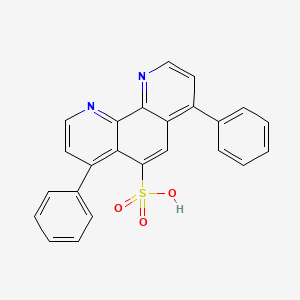
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)

